Laurixamine

Descripción general

Descripción

Es un líquido incoloro a amarillo pálido con un peso molecular de 243,43 g/mol . Laurixamine se utiliza principalmente en investigación y aplicaciones industriales debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Laurixamine se puede sintetizar mediante la reacción de bromuro de dodecilo con 3-aminopropanol en condiciones básicas. La reacción generalmente implica el uso de una base fuerte como hidróxido de sodio o hidróxido de potasio para facilitar la reacción de sustitución nucleofílica . La reacción se lleva a cabo a temperaturas elevadas para garantizar la conversión completa de los reactivos al producto deseado.

Métodos de Producción Industrial

En entornos industriales, this compound se produce a través de una ruta sintética similar pero a mayor escala. La reacción se lleva a cabo en grandes reactores con control preciso de la temperatura, presión y tiempo de reacción para optimizar el rendimiento y la pureza. El producto luego se purifica mediante destilación o recristalización para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

Laurixamine experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar amidas o nitrilos correspondientes en condiciones específicas.

Reducción: Se puede reducir para formar aminas primarias.

Sustitución: This compound puede participar en reacciones de sustitución nucleofílica para formar varios derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Los reactivos como haluros de alquilo o cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados

Oxidación: Amidas, nitrilos

Reducción: Aminas primarias

Sustitución: Varios derivados alquílicos o acílicos

Aplicaciones Científicas De Investigación

Chemistry

- Surfactant and Emulsifier : Laurixamine is used as a surfactant and emulsifying agent in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of detergents and personal care products.

- Building Block for Organic Synthesis : It serves as a building block in synthesizing complex organic molecules, contributing to advancements in organic chemistry.

Biology

- Membrane Interaction Studies : Due to its amphiphilic nature, this compound is employed in studying cell membrane interactions, particularly lipid bilayers. Its ability to disrupt membranes enhances the permeability of cell membranes, making it useful for drug delivery systems.

-

Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 50 Escherichia coli 100 Pseudomonas aeruginosa 75

Medicine

- Drug Delivery Systems : this compound is being investigated for its potential in drug delivery systems, particularly in formulating micelles for targeted drug delivery. Its surfactant properties enhance the solubility of hydrophobic drugs, facilitating their transport across biological membranes.

-

Cytotoxicity Assessment : While beneficial in drug delivery, this compound's ability to disrupt membranes raises concerns regarding cytotoxicity. A study on human epithelial cells (HEK293) showed reduced cell viability at higher concentrations:

Concentration (µg/mL) Cell Viability (%) 0 100 10 95 50 70 100 40

Industrial Applications

- Personal Care Products : this compound is utilized in the formulation of personal care products due to its emulsifying properties.

- Detergents : It is also an essential ingredient in detergent formulations, providing effective cleaning capabilities.

Immunological Applications

A study highlighted the immunostimulatory effects of compounds similar to this compound. Specific concentrations were able to activate gamma delta T cells effectively, suggesting potential applications in vaccine development targeting T cell-mediated immunity.

Antimicrobial Efficacy

Research demonstrated this compound's effectiveness against various bacterial strains, indicating its potential use in pharmaceutical formulations aimed at treating infections.

Mecanismo De Acción

El mecanismo de acción de Laurixamine implica su interacción con las membranas celulares. Debido a su naturaleza anfipática, this compound puede insertarse en bicapas lipídicas, interrumpiendo la integridad de la membrana y provocando la lisis celular. Esta propiedad lo hace eficaz como agente antibacteriano y antifúngico . Los objetivos moleculares incluyen lípidos y proteínas de membrana, que son esenciales para mantener la estructura y función celular .

Comparación Con Compuestos Similares

Compuestos Similares

- 3-(dodeciloxi)-1-propanamina

- 3-dodeciloxipropilamina

- 3-lauriloxipropilamina

Singularidad

Laurixamine destaca por su longitud de cadena y grupos funcionales específicos, que confieren propiedades anfipáticas únicas. Esto lo hace particularmente eficaz en la interrupción de las membranas celulares en comparación con otros compuestos similares .

Actividad Biológica

Laurixamine, a compound classified as a surfactant, has garnered interest in various fields of research due to its biological activity and potential applications. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

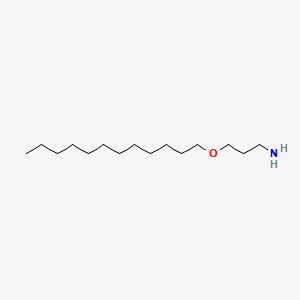

This compound is chemically characterized as a long-chain amine with the formula and a molecular weight of approximately 241.44 g/mol. Its structure allows it to function effectively as a surfactant, which is critical for its biological interactions.

This compound exhibits several mechanisms of biological activity:

- Surfactant Properties : As a surfactant, this compound can alter cell membrane dynamics, which may enhance drug delivery systems by increasing membrane permeability.

- Immunomodulatory Effects : Research indicates that compounds similar to this compound can influence immune cell activation. For example, bromohydrin analogs have been shown to stimulate human gammadelta T lymphocytes, suggesting potential applications in immunotherapy .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in formulations aimed at combating infections.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

-

Immunological Applications :

- A study highlighted the immunostimulatory effects of bromohydrin analogs similar to this compound, where specific concentrations were able to activate gammadelta T cells effectively. This suggests that this compound could be explored further for vaccine development targeting T cell-mediated immunity .

- Phytochemical Research :

- Surfactant Behavior :

Propiedades

IUPAC Name |

3-dodecoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJOUVOXPWNFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046241 | |

| Record name | 3-(Dodecyloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7617-74-5, 34630-52-9 | |

| Record name | 3-(Dodecyloxy)propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7617-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurixamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007617745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryloxypropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034630529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Lauryloxypropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-(dodecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dodecyloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Laurixamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY0R7196HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.